molecular formula C11H20BrNO B1517013 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1061458-45-4

1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No. B1517013
CAS RN: 1061458-45-4
M. Wt: 262.19 g/mol
InChI Key: DVLSDKCGQDGISW-UHFFFAOYSA-N
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Description

“1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one” is a chemical compound with the CAS Number: 1061458-45-4 . It has a molecular weight of 262.19 and its IUPAC name is 4-(bromomethyl)-1-(2,2-dimethylpropanoyl)piperidine . It is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20BrNO/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 . This indicates that the compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The bromomethyl group is attached to one of the carbon atoms in the ring, and the 2,2-dimethylpropanoyl group is attached to the nitrogen atom in the ring.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of piperidine, which share structural similarities with "1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one", have been explored for their potential as therapeutic agents. For instance, compounds containing piperidine rings have been studied for their gastric antisecretory properties, suggesting potential applications in the treatment of peptic ulcer disease (Scott et al., 1983). Furthermore, derivatives have been investigated for their antimicrobial activities, indicating the broad utility of piperidine-based compounds in developing new antimicrobial agents (Prakash et al., 2013).

Organic Synthesis and Chemical Properties

In organic synthesis, the structural attributes of piperidine derivatives, akin to the subject compound, facilitate various chemical transformations. For example, research has delved into the synthesis and characterization of specific piperidine derivatives, highlighting their potential in creating novel chemical entities with significant applications (Bi, 2014). The exploration of hydrogen-bonding patterns in enaminones featuring piperidine analogs also exemplifies the compound's utility in studying molecular interactions and crystal engineering (Balderson et al., 2007).

Molecular Interactions and Drug Design

The study of molecular interactions, especially in drug design, benefits from the examination of piperidine-containing compounds. Investigations into the influence of methyl substituents and N-oxide formation on piperidine derivatives have provided insights into molecular geometry and intermolecular interactions, which are crucial for the design of anticonvulsant drugs (Żesławska et al., 2020). Moreover, the synthesis and bioactivity of thiourea derivatives related to piperidine underscore the versatility of piperidine scaffolds in developing compounds with potential biological applications (Tian et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Future Directions

The future directions of research on this compound could involve exploring its potential biological activities, given the known activities of other piperidine derivatives . Additionally, research could be conducted to improve the synthesis of this compound and to explore its reactivity in various chemical reactions.

properties

IUPAC Name

1-[4-(bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLSDKCGQDGISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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